1-((3-Methylcyclobutyl)methyl)-1H-pyrazole-4-carboxylicacid
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Overview
Description
1-((3-Methylcyclobutyl)methyl)-1H-pyrazole-4-carboxylicacid is an organic compound that features a pyrazole ring substituted with a carboxylic acid group and a 3-methylcyclobutylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Methylcyclobutyl)methyl)-1H-pyrazole-4-carboxylicacid typically involves the following steps:
Formation of the 3-Methylcyclobutylmethyl Intermediate: This step involves the alkylation of cyclobutane with methyl groups under controlled conditions.
Pyrazole Ring Formation: The intermediate is then reacted with hydrazine derivatives to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-((3-Methylcyclobutyl)methyl)-1H-pyrazole-4-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or halides under mild conditions.
Major Products
Oxidation: Formation of corresponding ketones or alcohols.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-((3-Methylcyclobutyl)methyl)-1H-pyrazole-4-carboxylicacid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((3-Methylcyclobutyl)methyl)-1H-pyrazole-4-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-((3-Methylcyclobutyl)methyl)-1H-pyrazole-3-carboxylicacid: Similar structure but with the carboxylic acid group at a different position.
1-((3-Methylcyclobutyl)methyl)-1H-pyrazole-5-carboxylicacid: Another positional isomer with different chemical properties.
Uniqueness
1-((3-Methylcyclobutyl)methyl)-1H-pyrazole-4-carboxylicacid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research applications.
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-[(3-methylcyclobutyl)methyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-7-2-8(3-7)5-12-6-9(4-11-12)10(13)14/h4,6-8H,2-3,5H2,1H3,(H,13,14) |
InChI Key |
AXDUUSGAFVEABS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)CN2C=C(C=N2)C(=O)O |
Origin of Product |
United States |
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